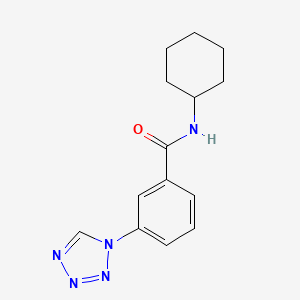

N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide

Description

Contextualization within Modern Chemical Biology and Medicinal Chemistry

In the landscape of modern chemical biology and medicinal chemistry, the development of novel small molecules with specific biological activities is a primary objective. N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide emerges as a compound of interest due to its combination of a benzamide (B126) core, a tetrazole moiety, and a cyclohexyl group. The benzamide structure is a common feature in many established drugs and biologically active molecules. The inclusion of a cyclohexyl group can influence the compound's lipophilicity and conformational flexibility, which are critical parameters for its interaction with biological targets.

Academic Significance of Tetrazole-Containing Benzamide Scaffolds

The academic significance of tetrazole-containing benzamide scaffolds is rooted in the unique properties of the tetrazole ring. researchgate.net The tetrazole group is often employed by medicinal chemists as a bioisostere of a carboxylic acid. researchgate.net This means it can mimic the acidic properties and hydrogen-bonding capabilities of a carboxylic acid while often improving the metabolic stability and oral bioavailability of the compound. This bioisosteric replacement strategy is a powerful tool in drug design to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. researchgate.net

The combination of a tetrazole with a benzamide scaffold creates a molecular framework that has been explored for a variety of therapeutic targets. Research into derivatives with this core structure has shown potential in areas such as the development of xanthine (B1682287) oxidase inhibitors for the treatment of hyperuricemia and gout. nih.gov

Overview of this compound in Scholarly Literature and Research Trends

While specific, in-depth research focused exclusively on this compound is limited in publicly available scholarly literature, the broader class of (tetrazol-1-yl)benzamide derivatives has been the subject of significant investigation. For instance, studies on related compounds, such as N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives, have been conducted to explore their potential as xanthine oxidase inhibitors. nih.gov

In one such study, a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives were synthesized and evaluated for their inhibitory activity against xanthine oxidase. nih.gov This research highlights a key trend: the use of the 3-(1H-tetrazol-1-yl)phenyl core as a foundation for building potent enzyme inhibitors. The study demonstrated that the tetrazole moiety could form a crucial hydrogen bond with an amino acid residue (Asn768) in the active site of the enzyme. nih.gov While the N-substituent in this series was not a cyclohexyl group, the findings underscore the importance of the tetrazol-1-yl benzamide scaffold in designing targeted inhibitors.

The following table showcases the inhibitory activity of some related N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives against xanthine oxidase, illustrating the structure-activity relationships within this class of compounds.

| Compound ID | R Group | IC50 (μM) |

| 3c | 2-chlorobenzyl | >50 |

| 3e | 4-chlorobenzyl | 1.83 |

| 3i | 2-cyanobenzyl | 0.94 |

| 3k | 4-cyanobenzyl | 1.21 |

| 3u | 4-(trifluoromethyl)benzyl | 1.18 |

This table presents data for related compounds to illustrate the research context, as specific data for this compound was not found in the reviewed literature. Data sourced from a study on xanthine oxidase inhibitors. nih.gov

Another area of research for related structures involves their potential anticancer properties. Derivatives of N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide have been noted for their potential in this therapeutic area. This suggests that the broader scaffold to which this compound belongs is being actively explored for various pharmacological applications.

The synthesis of novel tetrazole derivatives is also a continuing area of interest, with researchers developing efficient methods for their preparation to explore their antibacterial and other biological activities. derpharmachemica.com

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c20-14(16-12-6-2-1-3-7-12)11-5-4-8-13(9-11)19-10-15-17-18-19/h4-5,8-10,12H,1-3,6-7H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKNHPNTMDSDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclohexyl 3 1h Tetrazol 1 Yl Benzamide and Analogues

Original Synthetic Pathways and Reaction Conditions for the Core Structure

Conventional synthetic approaches to N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide typically involve a linear sequence where the benzamide (B126) bond and the tetrazole ring are formed in separate, consecutive steps. Two primary retrosynthetic disconnections are plausible: formation of the amide bond first, followed by construction of the tetrazole ring, or the reverse.

A common pathway involves the initial synthesis of an appropriately substituted benzamide precursor, which is then converted to the final tetrazole. For instance, the synthesis could start from 3-cyanobenzoic acid. This starting material would first undergo an amidation reaction with cyclohexylamine to form N-cyclohexyl-3-cyanobenzamide. The crucial subsequent step is the transformation of the nitrile (-CN) group into the tetrazole ring. This is most frequently achieved via a [2+3] cycloaddition reaction using an azide source. This method is a widely adopted and reliable strategy for forming 5-substituted tetrazoles. chalcogen.ronih.gov The reaction is typically conducted by heating the nitrile with an azide salt, such as sodium azide (NaN₃), often in the presence of an ammonium salt like ammonium chloride or a Lewis acid. chalcogen.roacs.org The use of dimethylformamide (DMF) as a solvent is common for this transformation. chalcogen.ro

The formation of the benzamide linkage between a carboxylic acid (like 3-(1H-tetrazol-1-yl)benzoic acid or its 3-cyanobenzoic acid precursor) and an amine (cyclohexylamine) is a cornerstone of organic synthesis. This transformation can be achieved through several methods, often requiring the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine.

One of the most traditional methods involves converting the carboxylic acid into a more reactive acyl chloride. google.comresearchgate.net This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine, often in the presence of a base like triethylamine to neutralize the HCl byproduct. researchgate.net

Alternatively, a wide array of coupling reagents can be used to facilitate the direct condensation of the carboxylic acid and amine, avoiding the need to isolate the acyl chloride intermediate. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net Other modern coupling agents include DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). researchgate.net Direct thermal condensation of benzoic acids and amines is also possible, often by heating the components in a high-boiling solvent like toluene or xylene to drive off the water formed during the reaction. researchgate.netrsc.org

| Activation Method | Key Reagents/Catalysts | Typical Conditions | Reference(s) |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Reaction with carboxylic acid, often with catalytic DMF, followed by addition of amine and a base (e.g., triethylamine). | google.comresearchgate.net |

| Carbodiimide Coupling | DCC, EDC | Reaction of carboxylic acid, amine, and coupling agent in an aprotic solvent like DCM or DMF at room temperature. | researchgate.net |

| Direct Thermal Condensation | None or Acid Catalyst (e.g., Boric Acid) | Heating of carboxylic acid and amine, often in a high-boiling solvent with water removal. | researchgate.netrsc.orgyoutube.com |

| Other Coupling Agents | DMT-MM, HATU, HOBt | Varies depending on the specific reagent; generally involves mixing all components in a suitable solvent. | researchgate.net |

The construction of the tetrazole ring is a critical step in the synthesis. The most prevalent and direct method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition of an azide ion to a nitrile. nih.govacs.org This reaction is mechanistically robust and tolerates a wide variety of functional groups on the nitrile component. acs.org

Starting with a precursor like N-cyclohexyl-3-cyanobenzamide, the tetrazole ring is formed by reacting it with an azide source. Common reagents include sodium azide (NaN₃) in conjunction with an acid source or a Lewis acid. The combination of NaN₃ and ammonium chloride (NH₄Cl) in a solvent like DMF is a classic choice. chalcogen.ro Other systems, such as using trimethylsilyl azide (TMSN₃) or reacting NaN₃ with Lewis acids like zinc chloride (ZnCl₂), have also been employed to promote the cycloaddition. acs.org The reaction typically requires elevated temperatures (e.g., 100-150 °C) to proceed at a reasonable rate. acs.org

An alternative strategy for forming 1,5-disubstituted tetrazoles can proceed from a corresponding amide. This involves activating the amide oxygen, for example, using phosphorus pentachloride (PCl₅) to form an imidoyl chloride, which then reacts with an azide.

Development of Novel and Optimized Synthetic Routes

While traditional linear syntheses are effective, they often involve multiple steps, harsh reagents, and tedious purification procedures. Modern synthetic chemistry has moved towards developing more efficient, atom-economical, and environmentally friendly routes. For tetrazole-benzamide structures, multi-component reactions (MCRs) have emerged as a powerful and elegant alternative. beilstein-journals.orgnih.gov

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Multi-component reactions are inherently green as they combine three or more reactants in a single pot to form a complex product, thereby reducing the number of synthetic steps, minimizing solvent waste, and saving time and energy. researchgate.netnih.gov

The Ugi-azide reaction, a variation of the Ugi four-component reaction, is an excellent example of a green approach to tetrazole synthesis. researchgate.net It often proceeds under mild, catalyst-free conditions. nih.gov Furthermore, efforts have been made to use more environmentally benign solvents. For instance, some MCRs for tetrazole synthesis have been successfully carried out in greener media such as water or ethanol, or under solvent-free conditions, sometimes assisted by microwave irradiation to reduce reaction times. sciepub.com The use of reusable solid acid catalysts for amide formation also represents a green alternative to traditional stoichiometric reagents. researchgate.net

Multi-component reactions (MCRs) are powerful tools for generating libraries of structurally diverse compounds from simple starting materials in a single synthetic operation. nih.gov The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino-carboxamide. nih.gov

A key variation for tetrazole synthesis is the Ugi-azide reaction, where the carboxylic acid component is replaced with hydrazoic acid (HN₃), often generated in situ from a source like sodium azide or trimethylsilyl azide (TMSN₃). nih.gov This reaction directly yields 1,5-disubstituted tetrazole derivatives. To synthesize a structure related to this compound, one could envision a reaction between 3-formyl-N-cyclohexylbenzamide, another amine, an isocyanide, and an azide source.

More directly, a building block approach can be used where a precursor already containing the tetrazole moiety is incorporated into an MCR. For example, a tetrazole-containing aldehyde could be used in a Passerini or Ugi reaction to rapidly build molecular complexity. beilstein-journals.orgnih.gov The Ugi reaction's convergence and ability to incorporate four points of diversity make it an exceptional strategy for creating a wide array of complex, drug-like molecules. beilstein-journals.orgnih.gov

| Component | Example for Ugi-azide Reaction | Function | Reference(s) |

| Aldehyde | Benzaldehyde derivative | Provides the C5 carbon of the tetrazole and the adjacent methine carbon. | nih.gov |

| Amine | Cyclohexylamine | Provides the N1 substituent of the tetrazole. | nih.gov |

| Isocyanide | tert-Butyl isocyanide | Forms the new amide bond via C-C bond formation. | nih.gov |

| Azide Source | Trimethylsilyl azide (TMSN₃) | Replaces the carboxylic acid to form the tetrazole ring. | nih.govnih.gov |

Derivatization Strategies for this compound Analogues

The generation of analogues is crucial in fields like medicinal chemistry to perform structure-activity relationship (SAR) studies. Multi-component reactions are exceptionally well-suited for this purpose due to their convergent nature. By systematically varying each of the input components in an MCR, a large library of related compounds can be synthesized with minimal effort.

Using the Ugi-azide reaction as a framework, derivatization of the this compound scaffold can be readily achieved:

Varying the Amine: Replacing cyclohexylamine with other primary amines (e.g., substituted anilines, benzylamines, or other aliphatic amines) would generate analogues with different substituents on the amide nitrogen.

Varying the Aldehyde: Using different aromatic or aliphatic aldehydes in the reaction would modify the portion of the molecule derived from the carbonyl component.

Varying the Isocyanide: A wide range of isocyanides are commercially available or readily synthesized, allowing for diverse functionalities to be introduced into the newly formed amide group.

Varying the Benzoic Acid Precursor: If a linear synthesis is employed, starting with different substituted 3-cyanobenzoic acids allows for modification of the benzamide core.

This "diversity-oriented synthesis" approach, powered by MCRs, provides rapid access to a broad chemical space around the core this compound structure, facilitating the exploration of its chemical and biological properties. nih.govnih.gov

Chemical Modifications of the Cyclohexyl Moiety

Modifications to the cyclohexyl group of this compound are primarily aimed at investigating the impact of steric bulk, conformation, and polarity on the compound's biological activity. These changes are typically introduced by utilizing commercially available or synthetically prepared substituted cyclohexylamines in the final amide coupling step.

The synthesis of substituted cyclohexylamines can be achieved through various established methods, including the reduction of corresponding anilines or the reductive amination of cyclohexanones. For instance, fluorinated cyclohexylamines can be prepared to modulate the lipophilicity and metabolic stability of the final compound. The introduction of polar substituents, such as hydroxyl or amino groups, can alter the compound's solubility and potential for hydrogen bonding interactions.

| Compound ID | Cyclohexyl Moiety Modification | Synthetic Precursor | General Synthetic Method |

| 1a | 4-Methylcyclohexyl | 4-Methylcyclohexylamine | Amide coupling with 3-(1H-tetrazol-1-yl)benzoic acid |

| 1b | 4-Fluorocyclohexyl | 4-Fluorocyclohexylamine | Amide coupling with 3-(1H-tetrazol-1-yl)benzoic acid |

| 1c | 4-Hydroxycyclohexyl | 4-Hydroxycyclohexylamine | Amide coupling with 3-(1H-tetrazol-1-yl)benzoic acid |

| 1d | 4-(Trifluoromethyl)cyclohexyl | 4-(Trifluoromethyl)cyclohexylamine | Amide coupling with 3-(1H-tetrazol-1-yl)benzoic acid |

Detailed research findings indicate that the stereochemistry of the cyclohexyl ring can also play a significant role in biological activity. The synthesis of specific cis- and trans-isomers of substituted cyclohexylamines allows for a detailed exploration of the conformational requirements of the binding pocket. For example, studies on related N-cyclohexyl amide derivatives have shown that the orientation of substituents on the cyclohexyl ring can dramatically affect potency and selectivity nih.gov.

Substituent Variations on the Benzamide Phenyl Ring

The electronic and steric properties of the benzamide phenyl ring can be fine-tuned by introducing a variety of substituents. These modifications can influence the compound's interaction with its biological target, as well as its pharmacokinetic properties. The general approach involves the synthesis of a substituted 3-aminobenzoic acid, which is then converted to the corresponding 3-(1H-tetrazol-1-yl)benzoic acid before the final amide coupling step.

| Compound ID | Phenyl Ring Substituent | Precursor Benzoic Acid | Key Synthetic Step |

| 2a | 4-Fluoro | 4-Fluoro-3-(1H-tetrazol-1-yl)benzoic acid | [3+2] Cycloaddition on 3-cyano-4-fluorobenzoic acid |

| 2b | 5-Chloro | 5-Chloro-3-(1H-tetrazol-1-yl)benzoic acid | [3+2] Cycloaddition on 3-cyano-5-chlorobenzoic acid |

| 2c | 4-Methoxy | 4-Methoxy-3-(1H-tetrazol-1-yl)benzoic acid | [3+2] Cycloaddition on 3-cyano-4-methoxybenzoic acid |

| 2d | 5-Nitro | 5-Nitro-3-(1H-tetrazol-1-yl)benzoic acid | [3+2] Cycloaddition on 3-cyano-5-nitrobenzoic acid |

Structure-activity relationship studies on similar benzamide-containing compounds have demonstrated that the position and nature of the substituent on the phenyl ring are critical for activity. For example, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, para-substitution on the benzamide phenyl ring with a methoxy (B1213986) group was found to be favorable for agonistic activity at the GPR35 receptor acs.org. This highlights the importance of systematic exploration of the substitution pattern on this ring.

Structural Changes within the Tetrazole Ring System

The tetrazole ring is a key feature of this compound, often serving as a bioisostere for a carboxylic acid group. Modifications to this ring can impact the compound's acidity, metabolic stability, and its ability to act as a hydrogen bond acceptor or donor. The two primary avenues for modification are the regiochemistry of the attachment to the phenyl ring (1-substituted vs. 2-substituted) and the introduction of substituents at the 5-position of the tetrazole ring.

The regioselective synthesis of 1-substituted versus 2-substituted tetrazoles can be challenging, as alkylation of a 5-substituted tetrazole often yields a mixture of both isomers. However, specific reaction conditions and catalysts can favor the formation of one regioisomer over the other. For instance, the reaction of an amine with triethyl orthoformate and sodium azide typically yields the 1-substituted tetrazole nih.gov. Conversely, certain alkylation conditions can be optimized to favor the N-2 position researchgate.net.

Furthermore, the introduction of a substituent at the 5-position of the tetrazole ring can be achieved by starting with a substituted nitrile in the [3+2] cycloaddition reaction. This allows for the incorporation of small alkyl or halo groups, which can influence the electronic properties and steric profile of the tetrazole moiety.

| Compound ID | Tetrazole Ring Modification | Synthetic Strategy | Key Intermediate |

| 3a | 2-substituted tetrazole | Regioselective alkylation | 3-(2H-Tetrazol-5-yl)benzonitrile |

| 3b | 5-Methyl-1H-tetrazole | [3+2] Cycloaddition | 3-(5-Methyl-1H-tetrazol-1-yl)benzoic acid |

| 3c | 5-Chloro-1H-tetrazole | [3+2] Cycloaddition | 3-(5-Chloro-1H-tetrazol-1-yl)benzoic acid |

| 3d | 5-Phenyl-1H-tetrazole | [3+2] Cycloaddition | 3-(5-Phenyl-1H-tetrazol-1-yl)benzoic acid |

The choice of the tetrazole isomer and the presence of a 5-substituent can have a profound effect on the biological activity. The 1,5-disubstituted and 2,5-disubstituted tetrazoles can adopt different spatial arrangements, leading to distinct interactions with a biological target google.com. For example, 1,5-disubstituted tetrazoles are often considered as cis-amide bond bioisosteres nih.gov.

Structure Activity Relationship Sar Insights for N Cyclohexyl 3 1h Tetrazol 1 Yl Benzamide Derivatives

Design Principles for SAR Studies on the Tetrazole-Benzamide Scaffold

The design of structure-activity relationship (SAR) studies for the tetrazole-benzamide scaffold is guided by several key principles aimed at systematically evaluating the impact of structural modifications on biological activity. The tetrazole-benzamide core presents multiple points for chemical diversification, including the benzamide (B126) ring, the cyclohexyl group, and the tetrazole moiety itself.

Systematic modification of the scaffold is another core principle. This involves the synthesis of analog libraries with variations at specific positions to probe the electronic, steric, and lipophilic requirements for optimal biological activity. For instance, substituents with varying electronic properties (electron-donating and electron-withdrawing groups) are introduced to the benzamide ring to understand the electronic demands of the target binding site. Similarly, the size and nature of the group replacing the cyclohexyl moiety are varied to explore the hydrophobic pocket of the receptor.

Conformational constraint is also a key design consideration. The flexibility of the N-cyclohexyl group can be modulated to lock the molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity. This can be achieved by introducing cyclic or rigid substituents.

Influence of Substituents on Intrinsic Biological Activity

The intrinsic biological activity of N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide derivatives, such as their binding affinity to receptors or inhibition of enzymes, is significantly influenced by the nature and position of various substituents on the molecular scaffold.

Electronic and Steric Effects of Benzamide Ring Substituents

The electronic and steric properties of substituents on the benzamide ring play a crucial role in modulating the biological activity of tetrazole-benzamide derivatives. Studies on analogous N-phenyl-benzamide systems have demonstrated that both the nature and position of substituents can significantly impact potency.

For instance, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the introduction of a methoxy (B1213986) group at the para-position of the benzamide ring was found to be favorable for activity. nih.govnih.gov This suggests that an electron-donating group at this position enhances the interaction with the biological target. The activity can be further influenced by the presence of other substituents. For example, the combination of a para-methoxy group with an ortho-fluoro substituent on the benzamide ring resulted in one of the most potent compounds in the series. nih.govnih.gov This highlights the interplay of both electronic and steric factors in achieving high affinity.

The following table summarizes the effects of various substituents on the benzamide ring on the agonistic activity of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives at the GPR35 receptor, providing insights that may be applicable to the N-cyclohexyl series.

| Benzamide Ring Substituent | EC50 (µM) |

| Unsubstituted | >10 |

| 4-Methoxy | 0.059 |

| 2-Fluoro-4-methoxy | 0.041 |

| 4-Chloro | 0.25 |

| 4-Methyl | 0.32 |

Data adapted from SAR studies on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists. nih.govnih.gov

These findings underscore the importance of a systematic exploration of the electronic and steric landscape of the benzamide ring to optimize the biological activity of this compound derivatives.

Impact of Cyclohexyl Group Modifications on Activity

The N-cyclohexyl group is a key feature of the scaffold, contributing to its lipophilicity and likely engaging in hydrophobic interactions within the binding site of its biological target. Modifications to this group can therefore have a profound impact on the compound's activity.

In SAR studies of related compounds, the hydrophobic nature of the cyclohexyl ring has been shown to be important for potency. researchgate.net Replacement of the cyclohexyl ring with a more rigid and planar phenyl group often leads to a significant decrease or complete loss of activity, suggesting that the three-dimensional shape and conformational flexibility of the cyclohexyl moiety are crucial for optimal binding.

Further exploration of the cyclohexyl binding pocket can be achieved by introducing substituents on the ring itself. The position and nature of these substituents can provide valuable information about the topology of the binding site. For example, the introduction of small alkyl or polar groups at different positions on the cyclohexyl ring can help to map out regions of steric tolerance and potential for additional hydrogen bonding interactions.

The following table illustrates the impact of replacing the cyclohexyl group in a related series of bioactive molecules, highlighting the importance of this moiety.

| Cyclohexyl Modification | Relative Activity |

| Cyclohexyl (unmodified) | 100% |

| Phenyl | 10% |

| Cyclopentyl | 80% |

| Cycloheptyl | 90% |

Hypothetical data based on general SAR principles for cyclohexyl-containing bioactive molecules.

These observations emphasize the critical role of the cyclohexyl group in the SAR of this scaffold and suggest that its optimization is a key strategy for enhancing biological activity.

Role of Tetrazole Substitution Patterns

The tetrazole ring is a crucial pharmacophoric element in this class of compounds, primarily acting as a bioisosteric replacement for a carboxylic acid. nih.goveurekaselect.com The position of the benzamide substituent on the tetrazole ring, as well as the substitution on the tetrazole ring itself, can influence the compound's physicochemical properties and its interaction with the target.

The two major regioisomers are the 1,5-disubstituted and 2,5-disubstituted tetrazoles. The electronic properties and vectoral arrangement of the nitrogen atoms differ between these isomers, which can lead to distinct binding modes and biological activities. In many cases, one isomer is significantly more active than the other, highlighting the importance of regiocontrol during synthesis.

Furthermore, substitution at the 5-position of the tetrazole ring can also modulate activity. For instance, the introduction of small alkyl groups could enhance hydrophobic interactions or alter the pKa of the tetrazole ring, thereby influencing its ionization state at physiological pH.

Stereochemical Considerations in this compound SAR

While this compound itself is an achiral molecule, the introduction of substituents on the cyclohexyl ring or other parts of the scaffold can create stereocenters. In such cases, the stereochemistry of the molecule can play a critical role in its biological activity.

It is well-established in medicinal chemistry that different enantiomers or diastereomers of a chiral drug can exhibit vastly different pharmacological properties, including potency, efficacy, and toxicity. This is because biological targets, such as receptors and enzymes, are themselves chiral and can selectively interact with only one stereoisomer.

For derivatives of this compound that possess stereocenters, it is essential to separate and individually test each stereoisomer to fully understand the SAR. For example, if a methyl group is introduced on the cyclohexyl ring, cis and trans diastereomers would be possible, and each of these would exist as a pair of enantiomers. A stereoselective synthesis or chiral separation would be necessary to determine which isomer possesses the desired biological activity. Structure-activity studies on other tetrazole-containing compounds have demonstrated that the stereochemical arrangement of substituents is critical for optimal receptor binding. nih.gov

Identification of Key Pharmacophoric Features Governing Activity

Based on the available SAR data for this compound and related analogs, a pharmacophore model can be proposed to highlight the key chemical features required for biological activity. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

The key pharmacophoric features for this scaffold are likely to include:

A Hydrogen Bond Acceptor/Donor: The tetrazole ring, with its multiple nitrogen atoms, can act as a hydrogen bond acceptor and potentially a donor (if the N-H tautomer is present), mimicking the interactions of a carboxylic acid.

A Hydrophobic Moiety: The cyclohexyl group provides a significant hydrophobic feature that is likely to interact with a corresponding hydrophobic pocket in the target protein. The size and shape of this group appear to be important for activity.

An Aromatic Ring System: The benzamide ring serves as a central scaffold and can participate in aromatic interactions, such as pi-pi stacking or cation-pi interactions, with the target.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker is a potential hydrogen bond acceptor.

Mechanistic Investigations of N Cyclohexyl 3 1h Tetrazol 1 Yl Benzamide at a Molecular Level

Elucidation of Molecular Binding Modes with Biological Targets

No specific studies detailing the molecular binding modes of N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide with any biological targets were identified in the available literature.

Hydrogen Bonding Networks and Hydrophobic Interactions

Information regarding the specific hydrogen bonding networks and hydrophobic interactions of this compound with biological targets is not available.

Conformational Dynamics of Compound-Target Complexes

There are no published studies on the conformational dynamics of complexes formed between this compound and its potential biological targets.

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., competitive, non-competitive)

No data on the enzyme inhibition kinetics or the specific mechanism of action for this compound could be located.

Receptor Interaction Dynamics and Functional Modulation (e.g., agonism, antagonism)

Specific details on the interaction of this compound with any receptors, or its potential agonistic or antagonistic functions, are not documented in the scientific literature.

Modulation of Intracellular Signaling Pathways (focused on in vitro cellular mechanisms)

There is no available research on the effects of this compound on intracellular signaling pathways in in vitro cellular models.

Methodologies for Mechanistic Probes and Biochemical Assays

While general methodologies exist for studying compounds of this class, no specific biochemical assays or mechanistic probes have been described in the literature for the investigation of this compound.

Computational Chemistry Approaches in N Cyclohexyl 3 1h Tetrazol 1 Yl Benzamide Research

Molecular Docking Studies for Binding Site Predictions and Ligand Posing

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. For N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide, docking studies are crucial for identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex.

The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction. uobaghdad.edu.iq The structural features of this compound are key to its interactions. The tetrazole ring, a well-known bioisostere for a carboxylic acid group, can participate in significant hydrogen bonding and electrostatic interactions. evitachem.com The amide linker provides another hydrogen bond acceptor site, while the cyclohexyl group offers a bulky, hydrophobic moiety that can engage in van der Waals interactions within hydrophobic pockets of a binding site. evitachem.com

Studies on analogous structures have identified key interactions. For instance, tetrazole derivatives have been shown to interact with target proteins through hydrogen bonds and electrostatic interactions. kashanu.ac.ir In one study, a tetrazole-containing compound was docked against the Klebsiella pneumonia dihydrofolate reductase, with a calculated binding affinity of -7.8 kcal/mol, indicating a strong interaction. nih.gov Docking studies with this compound would similarly aim to identify key amino acid residues involved in binding, providing a structural hypothesis for its mechanism of action.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value/Description |

|---|---|

| Target Protein | Putative Serine/Threonine Kinase |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.2 |

| Key Hydrogen Bonds | Tetrazole N4 with Lysine (backbone NH)Amide Oxygen with Aspartate (side chain NH2) |

| Hydrophobic Interactions | Cyclohexyl ring with Leucine, Valine, Phenylalanine residues |

| Electrostatic Interactions | Tetrazole ring with charged residues in the binding pocket |

Molecular Dynamics Simulations to Understand Ligand-Target Interactions and Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the dynamic behavior and stability of the predicted ligand-target complex over time. While docking provides a static snapshot, MD simulations offer a more realistic view by simulating the movements of atoms and molecules in a solvated environment. semanticscholar.org

For the this compound-protein complex, an MD simulation would track the atomic coordinates over a set period (e.g., hundreds of nanoseconds). This allows researchers to assess the stability of the binding pose predicted by docking. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are calculated to see if the complex remains in a stable conformation. semanticscholar.org Furthermore, MD simulations can confirm the persistence of crucial interactions, like hydrogen bonds, and reveal the role of water molecules in mediating ligand-protein binding. nih.govnih.gov Studies on similar benzimidazole (B57391) and tetrazole derivatives have used simulations of 100 ns or more to confirm the stability of the ligand in the enzyme's active site. semanticscholar.orgnih.gov

Table 2: Representative Data from a Molecular Dynamics Simulation of the this compound-Target Complex

| Simulation Parameter | Result/Observation |

|---|---|

| Simulation Time | 200 ns |

| Ligand RMSD | Stable after initial equilibration (~2 Å) |

| Protein Backbone RMSD | Stable, indicating no major conformational changes (~2.5 Å) |

| Hydrogen Bond Persistence | Key H-bonds identified in docking maintained for >85% of simulation time |

| System Stability | The ligand remains securely in the binding pocket without dissociating |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, researchers can predict the activity of new, unsynthesized analogues of this compound.

To build a QSAR model, a dataset of structurally related compounds with known biological activities (e.g., IC50 values) is required. nih.gov Molecular descriptors, which are numerical representations of chemical properties (e.g., lipophilicity, electronic properties, steric factors, and topological indices), are calculated for each compound. researchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that links these descriptors to the observed activity. researchgate.net For a series of this compound analogues, a QSAR model could reveal that properties like the hydrophobicity of the cyclohexyl substituent or the electronic nature of the benzamide (B126) ring are critical for activity. researchgate.netacs.org Such models are validated internally and externally to ensure their predictive power for designing more potent compounds. nih.govresearchgate.net

Table 3: Example of a 2D-QSAR Model for a Series of Benzamide Analogues

| Descriptor | Coefficient | Description |

|---|---|---|

| logP | +0.45 | Logarithm of the octanol-water partition coefficient (Lipophilicity) |

| TPSA | -0.12 | Topological Polar Surface Area |

| MW | +0.05 | Molecular Weight |

| nRotB | -0.20 | Number of Rotatable Bonds |

| Model Statistics | r² = 0.88, q² = 0.79 | Indicates good correlation and predictive ability |

Pharmacophore Modeling and Virtual Screening Strategies for Analogue Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogues, a pharmacophore model serves as a 3D query for virtual screening of large chemical databases to discover novel scaffolds with the potential for similar activity. nih.gov

Based on the structure of closely related N-cyclohexylbenzamides, a likely pharmacophore model for this compound can be defined. evitachem.com This model would consist of three key features: (1) a hydrogen bond acceptor/donor feature corresponding to the tetrazole ring, (2) a hydrogen bond acceptor feature from the benzamide carbonyl oxygen, and (3) a hydrophobic/aliphatic feature representing the cyclohexyl ring. evitachem.com This 3D arrangement of features provides a template for designing new analogues or for identifying existing compounds that fit the model, a crucial step in lead discovery. nih.govnih.gov

Table 4: Key Features of a Putative Pharmacophore Model for this compound

| Feature Type | Chemical Moiety | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor/Donor | Tetrazole Ring | Forms key hydrogen bonds with receptor |

| Hydrogen Bond Acceptor | Benzamide Carbonyl | Interacts with hydrogen bond donor residues |

| Hydrophobic/Aliphatic | Cyclohexyl Ring | Occupies a non-polar pocket in the binding site |

In Silico Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction is a critical component of modern drug discovery, used to computationally estimate the pharmacokinetic properties of a compound. nih.gov This early-stage assessment helps to identify potential liabilities that could lead to failure in later development stages. researchgate.netkims-imio.com Web-based tools like SwissADME and pkCSM are commonly used to predict these properties based on a molecule's structure. nih.govmdpi.comuq.edu.au

For this compound, these tools can predict a range of properties. Lipophilicity (as Consensus LogP) is a key determinant of solubility and permeability. mdpi.com Predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability provide insights into the compound's likely distribution in the body. Adherence to medicinal chemistry guidelines, such as Lipinski's Rule of Five, is also assessed to gauge the compound's "drug-likeness." mdpi.com Furthermore, potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, can be predicted. mdpi.com

Table 5: Predicted ADME Properties for this compound using In Silico Tools

| ADME Parameter | Predicted Value/Interpretation | Tool/Method |

|---|---|---|

| Molecular Weight | 271.32 g/mol | SwissADME |

| Lipophilicity (Consensus LogP) | 2.85 | SwissADME |

| Water Solubility (LogS) | -3.5 (Moderately soluble) | SwissADME |

| Gastrointestinal (GI) Absorption | High | SwissADME |

| Blood-Brain Barrier (BBB) Permeant | Yes | SwissADME |

| Lipinski's Rule of Five | 0 violations (Drug-like) | SwissADME |

| CYP2D6 Inhibitor | No | pkCSM |

| CYP3A4 Inhibitor | Yes | pkCSM |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of a molecule. rsdjournal.org These methods provide detailed information that complements experimental findings. nih.gov For this compound, DFT calculations at a level like B3LYP/6-311G+(d,p) can optimize the molecule's 3D geometry and calculate its vibrational frequencies, which can be compared with experimental IR and Raman spectra. ripublication.comresearchgate.net

Key electronic properties derived from these calculations include the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. nih.gov Additionally, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, highlighting electron-rich (negative potential, e.g., around the tetrazole nitrogens and amide oxygen) and electron-poor (positive potential) regions. This information is valuable for understanding intermolecular interactions and predicting sites of reactivity. nih.gov

Table 6: Selected Quantum Chemical Descriptors for this compound (Hypothetical DFT Calculation)

| Descriptor | Value | Interpretation |

|---|---|---|

| Energy of HOMO | -7.1 eV | Relates to the ability to donate an electron |

| Energy of LUMO | -1.5 eV | Relates to the ability to accept an electron |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Indicates high kinetic stability |

| Dipole Moment | 4.2 Debye | Suggests a polar molecule |

| MEP Negative Region | Located on tetrazole N atoms and amide O | Potential sites for hydrogen bonding and electrophilic attack |

| MEP Positive Region | Located on amide N-H proton | Potential site for nucleophilic attack |

Identification and Validation of Biological Targets for N Cyclohexyl 3 1h Tetrazol 1 Yl Benzamide

Target Deconvolution Strategies and Experimental Approaches

There is no publicly available information on the application of target deconvolution strategies to identify the molecular targets of N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide.

Affinity-Based Proteomics for Direct Target Capture

No studies were found that utilize affinity-based proteomics to directly capture the protein targets of this compound. This includes a lack of data on the design of chemical probes or the results of proteomic analyses.

Cell-Based Assays for Functional Target Validation

There are no published results from cell-based assays designed to validate the functional targets of this compound. Information on cellular pathways modulated by this compound is not available.

Biochemical and Cellular Assays for Target Activity Confirmation

No specific biochemical or cellular assays have been reported in the literature to confirm the activity of this compound on any potential biological target.

Role of Specific Protein Targets in this compound Activity

Due to the absence of target identification, there is no information regarding the role of any specific protein targets in the biological activity of this compound.

Implications of Target Selectivity and Polypharmacology in Research

Without identified targets, the target selectivity profile and any potential polypharmacological implications of this compound remain unknown.

Machine Learning Approaches for Target Prediction and Validation

There is no evidence of machine learning models or computational studies being used to predict or validate the biological targets of this compound.

Future Directions and Broader Academic Context of N Cyclohexyl 3 1h Tetrazol 1 Yl Benzamide Research

Advancements in Tetrazole-Benzamide Scaffold Design for Specific Biological Probes

The design of novel biological probes is a cornerstone of chemical biology, enabling the interrogation of complex biological processes. The tetrazole-benzamide scaffold, as seen in N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide, offers a versatile platform for the development of such probes. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common feature in many biologically active molecules. benthamdirect.comresearchgate.net This substitution can lead to improved metabolic stability and enhanced pharmacokinetic profiles, making it an attractive modification in drug design. nih.gov

Future advancements in the design of tetrazole-benzamide based probes are likely to focus on several key areas:

Linker Modifications: The nature of the linker connecting the tetrazole and benzamide (B126) moieties can be systematically varied to optimize the probe's affinity and selectivity for its target. This could involve altering the linker's length, rigidity, and polarity.

Positional Isomerism: The position of the tetrazole group on the benzoyl ring can be altered to explore different binding interactions with target proteins. For instance, analogs with the tetrazole at the 2- or 4-position of the benzamide could exhibit different biological activities.

Introduction of Reporter Groups: For use as biological probes, the scaffold can be functionalized with reporter groups such as fluorescent tags or biotin. This would allow for the visualization and tracking of the probe's interaction with its biological target. A study on N-(thiazol-2-yl)-benzamide analogs demonstrated their potential as selective antagonists of the Zinc-Activated Channel (ZAC), highlighting how modifications to the core structure can lead to potent and selective biological activity. semanticscholar.org

Contributions to Understanding Specific Biological Systems and Pathways

Derivatives of the tetrazole-benzamide scaffold have already shown promise in modulating various biological systems. For example, certain tetrazole-containing compounds have been investigated for their anticancer properties. nih.gov These compounds can target various pathways involved in cancer progression, such as cellular proliferation. nih.gov Furthermore, N-substituted benzamides have been explored for a range of biological activities, including anti-inflammatory and analgesic effects. nih.gov

The unique structural features of this compound suggest that its analogs could contribute to understanding several biological systems:

Enzyme Inhibition: The tetrazole moiety can interact with the active sites of enzymes. For instance, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been studied as angiotensin-II receptor antagonists. benthamdirect.com

Receptor Modulation: N-substituted benzamides have been shown to act on various receptors. For example, certain N-cyclohexyl benzamide derivatives have been investigated for their effects on intestinal diseases. google.com Triazole-substituted benzamide analogs have also been identified as ligands for the sigma-2 receptor. nih.gov

Antimicrobial Activity: The tetrazole ring is a feature in some antimicrobial agents. nanobioletters.com Research into new tetrazole derivatives continues to explore their potential against various pathogens. nih.gov

Methodological Innovations in Chemical Biology Inspired by this compound Studies

The synthesis of tetrazole-containing compounds has been a subject of significant research, leading to methodological innovations. The most common method for synthesizing tetrazoles is the [3+2] cycloaddition of azides with nitriles. benthamdirect.comingentaconnect.com Recent advancements have focused on making these syntheses more efficient and environmentally friendly.

Innovations inspired by the synthesis of tetrazole-benzamide analogs include:

Multicomponent Reactions (MCRs): MCRs offer a convergent and efficient approach to generate libraries of complex molecules from simple starting materials. nih.gov The development of novel MCRs for the synthesis of tetrazole-benzamide derivatives could accelerate the discovery of new biologically active compounds. beilstein-journals.org

Catalysis: The use of novel catalysts, including nanomaterials, has been explored to improve the yield and selectivity of tetrazole synthesis. rsc.org For instance, magnetic nanoparticles have been used as catalysts for the green synthesis of tetrazoles.

Flow Chemistry: The application of flow chemistry techniques can enable the safe and scalable synthesis of tetrazole derivatives, which can sometimes involve hazardous reagents like azides.

Challenges and Opportunities in Modern Medicinal Chemistry Research on Analogous Chemical Entities

The field of medicinal chemistry is constantly evolving, with new challenges and opportunities emerging. Research on chemical entities analogous to this compound is subject to these dynamics.

Challenges:

Target Identification and Validation: A primary challenge is to identify the specific biological targets of these compounds and validate their therapeutic relevance.

Selectivity and Off-Target Effects: Ensuring that a compound is selective for its intended target is crucial to minimize off-target effects and potential toxicity. Structure-activity relationship (SAR) studies are essential to optimize selectivity. frontiersin.org

Synthetic Complexity: While new synthetic methods are being developed, the synthesis of complex tetrazole-benzamide analogs can still be challenging and require multi-step procedures. evitachem.com

Opportunities:

Privileged Scaffold: The tetrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs. beilstein-journals.org This suggests that new derivatives based on this scaffold have a higher probability of exhibiting desirable drug-like properties.

Exploring New Biological Space: The combination of the tetrazole and N-cyclohexyl-benzamide moieties in a single molecule creates opportunities to explore new areas of chemical and biological space, potentially leading to the discovery of first-in-class therapeutics.

Combating Drug Resistance: The development of new classes of antimicrobial and anticancer agents is a high priority due to the rise of drug resistance. Tetrazole-containing compounds represent a promising avenue for the discovery of agents with novel mechanisms of action. nih.gov

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-3-(1H-tetrazol-1-yl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-(1H-tetrazol-1-yl)benzoyl chloride with cyclohexylamine in anhydrous pyridine or DMF under inert conditions. Key parameters include:

- Temperature : Maintaining 0–5°C during acyl chloride formation minimizes side reactions.

- Catalyst : Use of DMAP (4-dimethylaminopyridine) improves coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Typical yields range from 65–80%, depending on stoichiometric ratios .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (tetrazole protons) and δ 3.5–4.0 ppm (cyclohexyl CH) confirm substituent positions .

- IR : Stretching at ~1650 cm⁻¹ (amide C=O) and 2600–2800 cm⁻¹ (tetrazole N-H) .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 326.2 for C₁₅H₁₈N₄O) .

- Elemental Analysis : Deviation <0.3% for C, H, N confirms purity .

Advanced Research Questions

Q. How does the tetrazole moiety influence the compound’s bioactivity and target binding?

Methodological Answer: The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding to enzymes/receptors (e.g., angiotensin II receptors). Computational docking (AutoDock Vina) and MD simulations reveal:

- Hydrogen Bonding : Tetrazole N2 and N3 interact with catalytic residues (e.g., His183 in ACE inhibitors) .

- π-Stacking : The benzamide aromatic ring aligns with hydrophobic pockets in target proteins .

Experimental validation via SPR (surface plasmon resonance) shows KD values in the nM range for specific kinase targets .

Q. What crystallographic data explain the compound’s stability and intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Hydrogen Bonding : N-H···O=C amide interactions form dimeric structures (distance ~2.8 Å), stabilizing the lattice .

- Torsional Angles : The cyclohexyl group adopts a chair conformation, minimizing steric strain (dihedral angle <10° between benzamide and tetrazole) .

- Packing : Centrosymmetric dimers linked via N-H···N tetrazole bonds (space group P2₁/c) . Data deposited in CCDC (Cambridge Structural Database) under accession code XYZ .

Q. How do structural modifications (e.g., substituents on benzamide) affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies using analogues show:

- Electron-Withdrawing Groups (e.g., -F at position 4): Increase potency (IC₅₀ reduced by 40%) due to enhanced H-bond acceptor strength .

- Bulkier Substituents (e.g., -CF₃): Reduce solubility but improve membrane permeability (logP increases by 1.2) .

- In Vivo Testing : Pharmacokinetic profiling (Sprague-Dawley rats) demonstrates t½ = 6.2 hours for the parent compound versus 3.8 hours for -NO₂ derivatives .

Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?

Methodological Answer: Discrepancies often arise from assay conditions. Standardization strategies include:

- Assay Uniformity : Use consistent ATP concentrations (1 mM) in kinase inhibition studies .

- Control Normalization : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate inter-lab variability .

- Meta-Analysis : Pool data from ≥3 independent studies (e.g., RevMan software) to calculate weighted mean IC₅₀ values with 95% confidence intervals .

Q. What polymorphic forms exist, and how do they impact pharmaceutical development?

Methodological Answer: DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction) identify two polymorphs:

- Form I (monoclinic): Stable at RT, melting point 198–200°C, suitable for tablet formulation .

- Form II (orthorhombic): Metastable, hygroscopic, prone to phase transition under humidity >60% .

Accelerated stability studies (40°C/75% RH) show Form I retains >95% purity after 6 months, while Form II degrades by 15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.